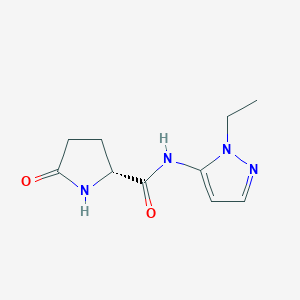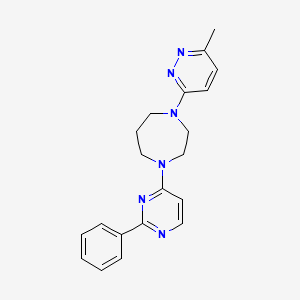![molecular formula C20H31N3O2 B6752127 1-[[4-[(2-Methylpiperidin-1-yl)methyl]phenyl]methyl]-3-(oxan-3-yl)urea](/img/structure/B6752127.png)
1-[[4-[(2-Methylpiperidin-1-yl)methyl]phenyl]methyl]-3-(oxan-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[4-[(2-Methylpiperidin-1-yl)methyl]phenyl]methyl]-3-(oxan-3-yl)urea is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a phenyl group, and an oxane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[4-[(2-Methylpiperidin-1-yl)methyl]phenyl]methyl]-3-(oxan-3-yl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes:
-
Formation of the Piperidine Intermediate:
Starting Materials: 2-Methylpiperidine and formaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst.
-
Attachment of the Phenyl Group:
Starting Materials: The piperidine intermediate and benzyl chloride.
Reaction Conditions: This step involves a nucleophilic substitution reaction, typically performed in an organic solvent like dichloromethane.
-
Formation of the Urea Derivative:
Starting Materials: The phenyl-piperidine intermediate and oxan-3-yl isocyanate.
Reaction Conditions: The final step involves the reaction of the intermediate with oxan-3-yl isocyanate under mild heating to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[[4-[(2-Methylpiperidin-1-yl)methyl]phenyl]methyl]-3-(oxan-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine or phenyl moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1-[[4-[(2-Methylpiperidin-1-yl)methyl]phenyl]methyl]-3-(oxan-3-yl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy in treating conditions such as neurological disorders and cancer.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which 1-[[4-[(2-Methylpiperidin-1-yl)methyl]phenyl]methyl]-3-(oxan-3-yl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its piperidine and phenyl groups. These interactions can modulate biological pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
- 1-[[4-[(2-Methylpiperidin-1-yl)methyl]phenyl]methyl]-3-(oxan-2-yl)urea
- 1-[[4-[(2-Methylpiperidin-1-yl)methyl]phenyl]methyl]-3-(oxan-4-yl)urea
Comparison: Compared to similar compounds, 1-[[4-[(2-Methylpiperidin-1-yl)methyl]phenyl]methyl]-3-(oxan-3-yl)urea is unique due to the position of the oxane moiety. This positional difference can significantly affect the compound’s reactivity, binding affinity, and overall biological activity. The specific placement of the oxane group in the 3-position may enhance its interaction with certain biological targets, making it a more potent and selective compound in various applications.
Eigenschaften
IUPAC Name |
1-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]-3-(oxan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-16-5-2-3-11-23(16)14-18-9-7-17(8-10-18)13-21-20(24)22-19-6-4-12-25-15-19/h7-10,16,19H,2-6,11-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCGCTFJYQPEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC=C(C=C2)CNC(=O)NC3CCCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[1-[4-(Oxolan-3-ylmethyl)piperazin-1-yl]ethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B6752070.png)
![1-Morpholin-4-yl-4-[4-(pyridazin-3-ylamino)piperidin-1-yl]butane-1,4-dione](/img/structure/B6752080.png)
![3-[2-[2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]ethyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6752083.png)
![N-(1H-indol-7-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B6752084.png)
![N-[4-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide](/img/structure/B6752090.png)
![2-[2-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B6752100.png)
![2-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6752106.png)
![2-[4-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6752111.png)
![2-ethyl-N-(1H-indol-7-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B6752112.png)
![N-(5-chloro-2-methylphenyl)-2-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B6752120.png)
![3-cyclopropyl-7-[[1-(difluoromethyl)imidazol-2-yl]methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6752137.png)
